Mupirocin lithium (100 MG)H0C176926UG/MG(AI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mupirocin lithium (100 MG)H0C176926UG/MG(AI) is a lithium salt form of mupirocin, a major component of the pseudomonic acid, an antibiotic complex produced by Pseudomonas fluorescens NCIB 10586 . It is primarily used as a topical antibacterial agent to treat skin infections caused by Staphylococcus aureus and Streptococcus pyogenes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Mupirocin lithium is synthesized through a series of chemical reactions starting from pseudomonic acid. The synthetic route involves the esterification of pseudomonic acid with lithium hydroxide under controlled conditions . The reaction is typically carried out in an aqueous medium at a temperature range of 2-8°C to ensure the stability of the compound .
Industrial Production Methods
Industrial production of mupirocin lithium involves large-scale fermentation of Pseudomonas fluorescens to produce pseudomonic acid, followed by its chemical conversion to mupirocin lithium . The process includes purification steps to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Mupirocin lithium undergoes various chemical reactions, including:
Oxidation: Mupirocin lithium can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: Mupirocin lithium can undergo substitution reactions where lithium is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like sodium chloride can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of mupirocin, which may have different antibacterial properties .
Wissenschaftliche Forschungsanwendungen
Mupirocin lithium has a wide range of scientific research applications:
Chemistry: It is used to study the chemical properties and reactions of pseudomonic acid derivatives.
Medicine: It is extensively used in the development of topical antibacterial treatments for skin infections.
Industry: Mupirocin lithium is used in the production of antibacterial ointments and creams.
Wirkmechanismus
Mupirocin lithium exerts its antibacterial effects by inhibiting bacterial protein synthesis. It specifically targets and inhibits the activity of bacterial isoleucyl-tRNA synthetase, an enzyme crucial for protein synthesis . This inhibition prevents the incorporation of isoleucine into bacterial proteins, leading to the cessation of bacterial growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Mupirocin sodium
- Pseudomonic acid A
- Pseudomonic acid B
- Pseudomonic acid C
Uniqueness
Mupirocin lithium is unique due to its lithium salt form, which provides distinct solubility and stability properties compared to other forms like mupirocin sodium . This uniqueness makes it particularly suitable for specific topical formulations and research applications .
Biologische Aktivität
Mupirocin lithium, a topical antibiotic derived from Pseudomonas fluorescens, has garnered attention for its potent antibacterial properties, particularly against gram-positive bacteria. This article delves into the biological activity of mupirocin lithium, highlighting its mechanism of action, efficacy, resistance patterns, and clinical applications.
Mupirocin exerts its antibacterial effects by specifically inhibiting isoleucyl-tRNA synthetase (IRS), an enzyme crucial for protein synthesis in bacteria. By binding reversibly to IRS, mupirocin disrupts the conversion of isoleucine and tRNA to isoleucyl-tRNA, leading to a halt in protein and RNA synthesis. At lower concentrations, mupirocin displays bacteriostatic activity, while at higher concentrations, it becomes bactericidal, effectively killing 90-99% of susceptible bacteria over a 24-hour period .
Efficacy Against Bacterial Strains
Mupirocin lithium has demonstrated significant efficacy against various bacterial strains:
- Staphylococcus aureus : Particularly effective against methicillin-resistant strains (MRSA), with minimum inhibitory concentrations (MICs) often below 0.5 µg/ml .
- Streptococcus pyogenes : Exhibits high activity levels, making it suitable for treating skin infections caused by this pathogen .
- Other Gram-positive Bacteria : Effective against lactobacilli and leuconostocs, mupirocin is less active against most gram-negative bacteria .
The clinical effectiveness of mupirocin is evident in studies showing a therapeutic response rate of 94-98% for impetigo and over 90% for other skin infections post-treatment .
Resistance Patterns
While mupirocin is generally effective, the emergence of resistance poses challenges:
- Resistance Mechanisms : Resistance often arises through mutations in the IRS gene or the acquisition of plasmids that encode modified forms of IRS .
- Prevalence : Reports indicate that resistance rates can be as high as 81%, particularly among MRSA strains .
- Clinical Implications : The presence of resistant strains necessitates careful monitoring and susceptibility testing to guide appropriate use .
Clinical Applications
Mupirocin lithium is primarily used topically for treating:
- Impetigo : A highly contagious skin infection, with mupirocin showing high efficacy in clinical trials.
- Secondary Skin Infections : Effective in treating infections resulting from wounds or abrasions.
- Nasal Carriage of MRSA : Mupirocin is utilized intranasally to decolonize MRSA carriers, reducing infection risk in surgical settings .
Case Studies
Several case studies highlight the effectiveness and safety profile of mupirocin lithium:
- Impetigo Treatment : In a controlled study involving children with impetigo, mupirocin ointment applied twice daily led to a significant reduction in lesions and bacterial load within one week .
- MRSA Colonization : A study demonstrated that intranasal mupirocin significantly decreased MRSA colonization rates among patients prior to surgery, contributing to lower postoperative infection rates .
Research Findings
Recent research has focused on understanding the pharmacokinetics and dynamics of mupirocin:
- Pharmacokinetics : Mupirocin exhibits minimal systemic absorption when applied topically; hence it is primarily localized at the site of application .
- In Vitro Studies : Antimicrobial susceptibility tests have confirmed the effectiveness of mupirocin against a range of pathogens, reinforcing its role as a first-line treatment for certain infections .
Summary Table of Key Properties
Property | Details |
---|---|
Molecular Formula | C26H43O9.Li |
Molecular Weight | 506.56 g/mol |
Solubility | Soluble in water (10 mg/mL) |
Protein Binding | >95% |
Primary Targets | Staphylococcus aureus, Streptococcus pyogenes |
Resistance Rate | Up to 81% in MRSA strains |
Eigenschaften
Molekularformel |
C26H44LiO9 |
---|---|
Molekulargewicht |
507.6 g/mol |
InChI |
InChI=1S/C26H44O9.Li/c1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)24(31)19(15-34-20)14-21-26(35-21)17(2)18(3)27;/h13,17-21,24-27,31-32H,4-12,14-15H2,1-3H3,(H,28,29);/b16-13+;/t17-,18-,19-,20-,21-,24+,25-,26-;/m0./s1 |
InChI-Schlüssel |
GWIISKRLTAEOLJ-JATHGWPISA-N |
Isomerische SMILES |
[Li].C[C@H]([C@H]1[C@@H](O1)C[C@H]2CO[C@H]([C@@H]([C@@H]2O)O)C/C(=C/C(=O)OCCCCCCCCC(=O)O)/C)[C@H](C)O |
Kanonische SMILES |
[Li].CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)O)C)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.